molecular formula C14H16N2O B3011593 1-Methyl-2-(4-phenoxybenzyl)hydrazine CAS No. 1392879-14-9

1-Methyl-2-(4-phenoxybenzyl)hydrazine

Cat. No. B3011593
CAS RN: 1392879-14-9
M. Wt: 228.295
InChI Key: SZBVDTZOONXMQT-UHFFFAOYSA-N
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Description

The compound "1-Methyl-2-(4-phenoxybenzyl)hydrazine" is a derivative of hydrazine, a class of compounds known for their applications in various fields including materials science and medicinal chemistry. Hydrazine derivatives are often synthesized for their potential use as liquid crystalline materials, photoluminescent properties, and biological activities . The structure of such compounds typically includes a hydrazine moiety linked to aromatic rings, which can be modified to alter the physical and chemical properties of the compound.

Synthesis Analysis

The synthesis of hydrazine derivatives often involves a two-step procedure. The first step may include the alkylation of a hydroxy group on an aromatic aldehyde, followed by a condensation reaction with hydrazine or its derivatives . For example, the synthesis of 1,2-bis(4-alkoxybenzylidene)hydrazines involves the Williamson method for alkylation and subsequent condensation with hydrazine hydrate . Similarly, 1-methyl-2-(2-(prop-2-yn-1-yloxy)benzylidene)hydrazine analogues are prepared by reacting substituted benzaldehydes with methyl hydrazine .

Molecular Structure Analysis

The molecular structure of hydrazine derivatives is characterized by spectroscopic methods such as infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) . X-ray crystallography can also be used to determine the precise geometry of the molecules . The molecular conformation, including the dihedral angles between aromatic rings and the configuration around the azomethine CN double bond, is crucial for understanding the properties of these compounds .

Chemical Reactions Analysis

Hydrazine derivatives can undergo various chemical reactions depending on their substituents. For instance, reactions with carbonitriles can lead to the formation of iminohydrazine intermediates and further cyclization to yield different heterocyclic systems . The reactivity of hydrazine derivatives can also lead to unexpected outcomes, such as the cleavage of C–S bonds during hydrazination, as observed in some mechanistic studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazine derivatives, such as liquid crystalline behavior and photoluminescent properties, are influenced by their molecular structure . These properties are studied using techniques like polarized light optical microscopy (POM), fluorescence emissions (FE), differential scanning calorimetry (DSC), and X-ray powder diffraction (XRD) . Theoretical studies, including density functional theory (DFT) calculations, can provide insights into the electronic properties, such as the energies of frontier orbitals and molecular electrostatic potential (MEP) . Additionally, intermolecular interactions can be analyzed through Hirshfeld surface analysis to understand the contributions of various contacts within the crystal structure .

Scientific Research Applications

Reactions and Products Formation

  • 1-Methyl-2-(4-phenoxybenzyl)hydrazine analogues have been synthesized for varied purposes. For instance, reactions with syringylic phenols or aroxide derivatives lead to the formation of different products, demonstrating their reactivity and potential for creating stable free radicals and corresponding hydrazines (Hristea et al., 2009).

Synthesis and Crystal Structure Analysis

  • The compound and its derivatives are often subject to crystal structure analysis. For example, the synthesis of N′-3,5-Dibromo-2-Hydroxybenzylidene)-2-Hydroxy-3-Methylbenzohydrazide and its oxovanadium(V) complex is a notable study. This research provides insights into the crystalline structure of these compounds and their coordination mechanisms (Li et al., 2011).

Antioxidant Capacity

  • The hydrazine analogues of 1-Methyl-2-(4-phenoxybenzyl)hydrazine demonstrate significant antioxidant capacities. Some analogues have shown to surpass standard antioxidants in in vitro measurements, highlighting their potential in this field (Kıvrak et al., 2018).

Antifungal Activities

  • Research has also delved into the antifungal properties of these compounds. Studies on the antifungal activities against fungi like Aspergillus flavus and Candida albicans suggest potential applications in combating fungal infections (Li et al., 2011).

Applications in Sensing Systems

  • Hydrazine derivatives have been utilized in the development of sensing systems. For instance, fluorescent probes based on these compounds have been designed for the detection of hydrazine, highlighting their applicability in environmental monitoring and safety applications (Jung et al., 2019).

Potential in Drug Development

  • The synthesis and evaluation of these compounds have been explored for their potential in drug development, particularly in areas like antimicrobial and antiproliferative activities. This indicates their relevance in pharmaceutical research (Garbuz et al., 2021).

Safety And Hazards

The compound is classified as dangerous with hazard statements H302-H314 , indicating that it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-methyl-2-[(4-phenoxyphenyl)methyl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-15-16-11-12-7-9-14(10-8-12)17-13-5-3-2-4-6-13/h2-10,15-16H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBVDTZOONXMQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNNCC1=CC=C(C=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-2-(4-phenoxybenzyl)hydrazine

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